2-Iodo-6-methylbenzoic acid
Overview
Description
2-Iodo-6-methylbenzoic acid is a compound that is closely related to various iodinated benzoic acids, which have been extensively studied due to their utility in organic synthesis, particularly as oxidizing agents or intermediates in the synthesis of more complex molecules. Although the specific compound 2-Iodo-6-methylbenzoic acid is not directly mentioned in the provided papers, the related compounds such as 2-iodoxybenzoic acid (IBX) and its derivatives have been the subject of significant research interest.
Synthesis Analysis
The synthesis of iodinated benzoic acids often involves the introduction of iodine into the benzoic acid framework. For example, 2-fluoro-6-iodobenzoic acid was synthesized from 2-amino-6-fluorobenzoic acid through a series of steps including carboxyl group protection, diazotization, iodosubstitution, and deprotection10. This method could potentially be adapted for the synthesis of 2-Iodo-6-methylbenzoic acid by starting with an appropriate methyl-substituted benzoic acid.
Molecular Structure Analysis
The molecular structure of iodinated benzoic acids is characterized by the presence of an iodine atom attached to the aromatic ring, which significantly influences the physical and chemical properties of the molecule. For instance, the presence of an iodine atom can facilitate the formation of intramolecular hydrogen bonds, as observed in 2-iodobenzoic acid . The molecular structure and spectroscopic properties of related compounds have been analyzed using techniques such as FT-IR, FT-Raman, and X-ray diffraction .
Chemical Reactions Analysis
Iodinated benzoic acids are known for their reactivity in various chemical reactions. 2-Iodoxybenzoic acid (IBX) is a prominent example, used for the oxidation of alcohols to aldehydes, ketones, and carboxylic acids . It has also been employed in the aromatization of tetrahydro-β-carbolines and in single electron transfer-based oxidation processes . The reactivity of these compounds can be influenced by the presence of electron-donating groups and the use of catalysts or additives .
Physical and Chemical Properties Analysis
The physical properties of iodinated benzoic acids, such as sublimation enthalpies and vapor pressures, have been studied using calorimetry and thermal analysis . These properties are important for understanding the stability and reactivity of the compounds. The chemical properties, including reactivity in oxidation reactions and the influence of substituents on this reactivity, have been explored through various experimental and computational studies .
Scientific Research Applications
Synthesis in Antibiotic Constituents
2-Iodo-6-methylbenzoic acid has been utilized in the synthesis of complex organic compounds, such as 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid. These compounds are significant because they are constituents found in calichemicin antibiotics. The synthesis process involves a series of steps, including preparative scale synthesis without the need for chromatographic separation, demonstrating its practical application in antibiotic development (Laak & Scharf, 1989).
Utility in Organic Synthesis
2-Iodo-6-methylbenzoic acid is also instrumental in the field of organic synthesis. For instance, it's used in the aromatization of tetrahydro-β-carbolines to their aromatic forms, a process crucial in the total synthesis of marine indole alkaloid eudistomin U. This highlights its role in facilitating complex organic transformations under mild conditions, which is essential for synthesizing natural products and pharmaceuticals (Panarese & Waters, 2010).
Development of Novel Oxidizing Reagents
In the realm of chemical reagents, esters of 2-iodoxybenzoic acid (IBX-esters), which are closely related to 2-iodo-6-methylbenzoic acid, have been developed as novel oxidizing agents. These compounds belong to a new class of pentavalent iodine compounds and have applications in oxidation reactions, such as oxidizing alcohols to aldehydes or ketones. The development of these reagents showcases the broader chemical utility of iodine-containing compounds in synthetic chemistry (Zhdankin et al., 2005).
Safety and Hazards
2-Iodo-6-methylbenzoic acid is considered hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
properties
IUPAC Name |
2-iodo-6-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVYMVJLXNNRND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431880 | |
Record name | 2-IODO-6-METHYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-6-methylbenzoic acid | |
CAS RN |
54811-50-6 | |
Record name | 2-IODO-6-METHYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodo-6-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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